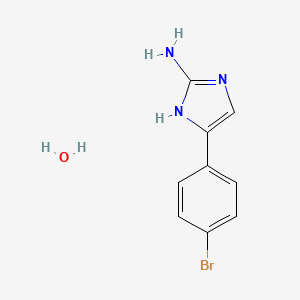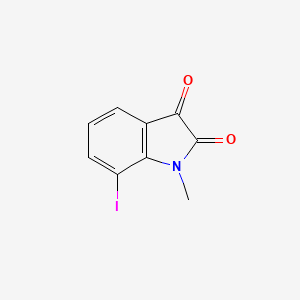
7-Iodo-1-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-1-methylindoline-2,3-dione is a derivative of indoline, a heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the 7th position and a methyl group at the 1st position of the indoline ring, along with a dione functional group at the 2nd and 3rd positions. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1-methylindoline-2,3-dione typically involves the iodination of 1-methylindoline-2,3-dione. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indoline ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the dione functional group can lead to the formation of hydroxy derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydroxy groups.
- Substituted derivatives with various nucleophiles replacing the iodine atom .
Scientific Research Applications
Chemistry: 7-Iodo-1-methylindoline-2,3-dione is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 7-Iodo-1-methylindoline-2,3-dione involves its interaction with specific molecular targets in biological systems. The iodine atom and the dione functional group play crucial roles in its reactivity and binding affinity to target proteins. The compound can inhibit enzyme activity or disrupt cellular processes by forming covalent bonds or through non-covalent interactions .
Comparison with Similar Compounds
- 7-Methylindoline-2,3-dione
- 1-Methylindoline-2,3-dione
- 7-Bromo-1-methylindoline-2,3-dione
Comparison: Compared to its analogs, 7-Iodo-1-methylindoline-2,3-dione exhibits unique reactivity due to the presence of the iodine atom, which can participate in halogen bonding and other specific interactions. This makes it a valuable compound in the design of new drugs and materials with enhanced properties .
Properties
CAS No. |
906660-36-4 |
|---|---|
Molecular Formula |
C9H6INO2 |
Molecular Weight |
287.05 g/mol |
IUPAC Name |
7-iodo-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H6INO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3 |
InChI Key |
SZHNUEDLGOCFPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2I)C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



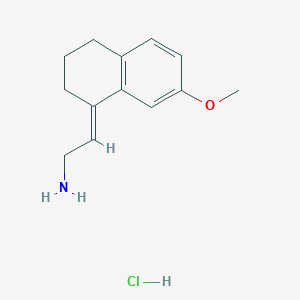
![(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12340050.png)
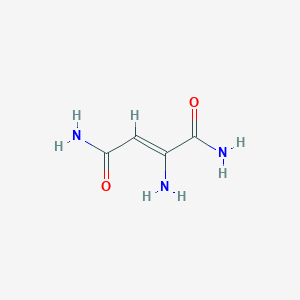
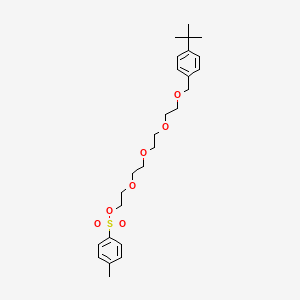
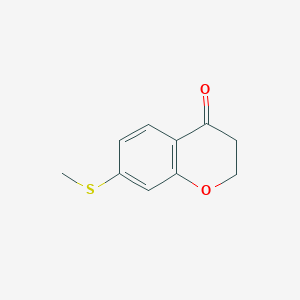
![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12340085.png)
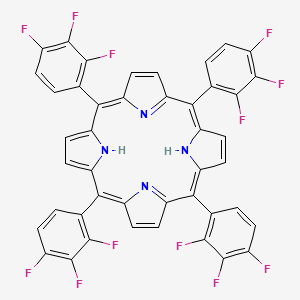
![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)
![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)
![6-Bromo-3-methylbenzo[d]isoxazol-4-ol](/img/structure/B12340108.png)
